In Vitro Anti-HBV Potency: Dual Suppression of HBV DNA and HBsAg with Sub-50 nM EC50 Values
HBV-IN-34 (compound 17i) demonstrates potent dual inhibition of HBV DNA replication and HBsAg production in HepG2.2.15 cell-based assays. The compound achieves an HBV DNA EC50 of 0.018 μM (18 nM) and an HBsAg EC50 of 0.044 μM (44 nM) [1]. Within the same THP optimization series, compounds with altered chirality at the bridged ring (e.g., 11a vs 11b) showed over 5-fold differences in inhibitory activity [1]. As a class-level reference, HBF-0259, an earlier HBsAg secretion inhibitor with no HBV DNA suppression activity, exhibits an HBsAg EC50 of 1.5–11.3 μM in the same HepG2.2.15 system—representing a >34-fold potency differential favoring HBV-IN-34 .
| Evidence Dimension | Antiviral potency (EC50) against HBV DNA and HBsAg in HepG2.2.15 cells |
|---|---|
| Target Compound Data | HBV DNA EC50 = 0.018 μM; HBsAg EC50 = 0.044 μM |
| Comparator Or Baseline | HBF-0259: HBsAg EC50 = 1.5 μM to 11.3 μM; no HBV DNA inhibition activity |
| Quantified Difference | HBV-IN-34 exhibits >34-fold greater HBsAg inhibitory potency and additional HBV DNA suppression activity absent in the comparator |
| Conditions | HepG2.2.15 HBV-expressing hepatoma cell line |
Why This Matters
Dual suppression of HBV DNA and HBsAg with sub-50 nM potency distinguishes HBV-IN-34 from earlier single-endpoint HBsAg inhibitors and positions it as a more comprehensive antiviral tool compound.
- [1] Zhang L, Ge X, Jin H, Lu D, Chen S, Zhang Y, et al. Discovery, optimization and biological evaluation of novel HBsAg production inhibitors. Eur J Med Chem. 2023;256:115387. doi:10.1016/j.ejmech.2023.115387 View Source
